molecular formula C38H73ClN2O12 B12645505 Azithromycin monohydrochloride CAS No. 90581-30-9

Azithromycin monohydrochloride

Cat. No.: B12645505
CAS No.: 90581-30-9
M. Wt: 785.4 g/mol
InChI Key: RNIHVUHXAKFKSV-WVVFQGGUSA-N
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Description

Azithromycin monohydrochloride is a macrolide antibiotic derived from erythromycin. It is widely used to treat various bacterial infections, including respiratory infections, skin infections, and sexually transmitted diseases. This compound is known for its broad-spectrum antibacterial activity and its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin monohydrochloride is synthesized from erythromycin through a series of chemical modificationsThis modification enhances the compound’s stability and broadens its antibacterial spectrum .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Streptomyces erythreus to produce erythromycin, followed by chemical modification to obtain azithromycin. The final product is then converted into its monohydrochloride salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Azithromycin monohydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is azithromycin, which is then converted into this compound for pharmaceutical applications .

Properties

CAS No.

90581-30-9

Molecular Formula

C38H73ClN2O12

Molecular Weight

785.4 g/mol

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;hydrochloride

InChI

InChI=1S/C38H72N2O12.ClH/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;1H/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;/m1./s1

InChI Key

RNIHVUHXAKFKSV-WVVFQGGUSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.Cl

Origin of Product

United States

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